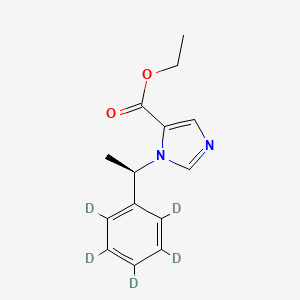

Etomidate-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

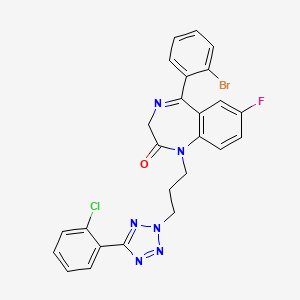

Etomidate-d5 is a deuterated form of etomidate, a general anesthetic used primarily for the induction of anesthesia. This compound is often used as an internal standard in the quantification of etomidate by gas chromatography or liquid chromatography-mass spectrometry. The compound is known for its selective binding to γ-aminobutyric acid type A receptors, which enhances the inhibitory effects of γ-aminobutyric acid, leading to sedation and hypnosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

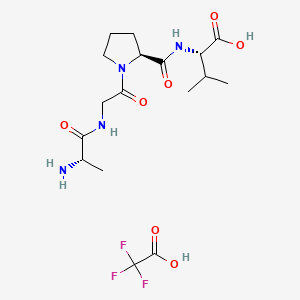

The synthesis of etomidate-d5 involves the incorporation of deuterium atoms into the etomidate molecule. One common method is the alkaline hydrolysis of this compound, which results in the formation of etomidate acid-d5 . This process typically involves the use of acetonitrile as a solvent and a C18 column for separation. Gradient elution with acetonitrile and ammonium acetate is performed within a short time frame to achieve high efficiency and sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography, is common in industrial settings to achieve precise separation and quantification of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Etomidate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of etomidate acid-d5, which is an inactive metabolite . Oxidation and reduction reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of alkaline conditions and solvents like acetonitrile.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Major Products

The major product formed from the hydrolysis of this compound is etomidate acid-d5 . This compound is inactive and is often used as a reference standard in analytical studies.

Applications De Recherche Scientifique

Etomidate-d5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of etomidate in various samples . In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of etomidate, providing insights into its metabolism and effects on the body . Industrial applications include its use in the development of new anesthetic formulations and quality control processes .

Mécanisme D'action

Etomidate-d5 exerts its effects by binding to a distinct site on the γ-aminobutyric acid type A receptor, increasing the duration of chloride ion channel opening . This leads to hyperpolarization of neurons, inhibiting neuronal firing and resulting in sedation, hypnosis, and anesthesia . The compound also inhibits the cytochrome P450 enzymes CYP11B1 and CYP11B2, which are involved in cortisol and aldosterone biosynthesis .

Comparaison Avec Des Composés Similaires

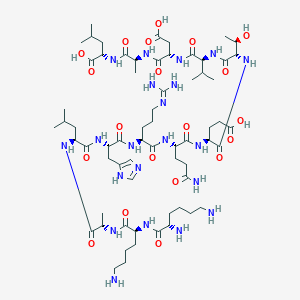

Etomidate-d5 is unique in its selective binding to γ-aminobutyric acid type A receptors and its use as an internal standard in analytical studies. Similar compounds include:

Etomidate: The non-deuterated form, used as a general anesthetic.

ABP-700: An analog of etomidate with a similar cardiorespiratory profile but reduced adrenal suppression.

Methoxyethyl etomidate: A novel analog designed to reduce the impact on adrenocortical function.

This compound stands out due to its specific use in analytical chemistry and its role in enhancing the accuracy of etomidate quantification in various studies .

Propriétés

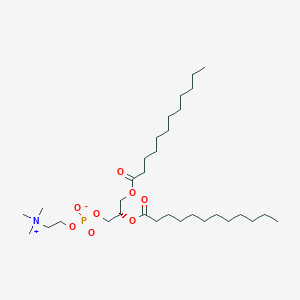

Formule moléculaire |

C14H16N2O2 |

|---|---|

Poids moléculaire |

249.32 g/mol |

Nom IUPAC |

ethyl 3-[(1R)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1/i4D,5D,6D,7D,8D |

Clé InChI |

NPUKDXXFDDZOKR-IYMQPUKBSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C)N2C=NC=C2C(=O)OCC)[2H])[2H] |

SMILES canonique |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)

![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)